molecular formula C11H11IN2O2 B6625580 (2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide

(2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide

Cat. No.: B6625580
M. Wt: 330.12 g/mol
InChI Key: GVFLYOKEQNSNDS-QMMMGPOBSA-N
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Description

(2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide is a chemical compound characterized by its unique structure, which includes a cyanomethyl group, an iodophenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide typically involves the reaction of 4-iodophenol with (2S)-2-bromo-2-methylpropionamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the iodophenol acts as a nucleophile, displacing the bromide ion from the bromo compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Thiols, amines, or alkoxides in organic solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

(2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(cyanomethyl)-2-(4-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of iodine.

    (2S)-N-(cyanomethyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of iodine.

    (2S)-N-(cyanomethyl)-2-(4-fluorophenoxy)propanamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide imparts unique properties, such as increased molecular weight and potential for radio-opacity, which can be advantageous in certain applications, such as imaging and diagnostics. Additionally, the iodine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

(2S)-N-(cyanomethyl)-2-(4-iodophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-8(11(15)14-7-6-13)16-10-4-2-9(12)3-5-10/h2-5,8H,7H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLYOKEQNSNDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#N)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC#N)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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